3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-12-9-20-14(19)16(12)11-6-7-15(8-11)13(18)10-4-2-1-3-5-10/h1-2,10-11H,3-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQDPSXPOVTEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions are often employed to enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazolidine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its therapeutic potential, particularly in the following areas:
- Antidiabetic Activity : Research indicates that 3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione activates the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. This mechanism suggests potential use in treating type 2 diabetes mellitus by enhancing glycemic control .
- Antimicrobial Properties : Studies have shown that derivatives of thiazolidine compounds exhibit significant antimicrobial activity against various bacterial strains. The compound's ability to inhibit microbial growth makes it a candidate for developing new antibiotics.
- Anticancer Effects : Preliminary studies suggest that this compound may possess anticancer properties, potentially acting on different cancer cell lines. Its structural features may contribute to its cytotoxic effects against cancer cells .
Agricultural Applications
The versatility of this compound extends to agrochemical formulations:
- Pesticides and Herbicides : Due to its biological activity, this compound can be explored as an active ingredient in the development of novel pesticides or herbicides. Its ability to interact with biological systems can be harnessed to create effective agricultural chemicals.
Material Science
The unique chemical structure of this compound allows it to be utilized in material science:
- Polymer Chemistry : The thiazolidine scaffold can be incorporated into polymer matrices to develop materials with specific mechanical and thermal properties. This application is particularly relevant in creating biodegradable materials or those with enhanced performance characteristics.
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step reactions:
Synthetic Routes
- Cyclization Reactions : The synthesis often starts with cyclization reactions involving appropriate precursors under controlled conditions.
- Optimization Techniques : Industrial production methods may employ green chemistry principles and nano-catalysis to enhance yield and purity.
Case Studies
Several studies highlight the compound's potential applications:
Case Study 1: Antidiabetic Activity
A study demonstrated that derivatives similar to this compound showed significant hypoglycemic effects in diabetic models by activating PPAR-γ receptors, leading to enhanced insulin sensitivity.
Case Study 2: Antimicrobial Efficacy
Research published in Turkish Journal of Chemistry reported the synthesis of novel thiazolidine derivatives exhibiting potent antimicrobial activity against Gram-positive bacteria like Bacillus cereus. The study concluded that structural modifications could enhance the efficacy against various pathogens .
Mechanism of Action
The mechanism of action of 3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is mediated through the activation of PPAR-γ receptors, which improve insulin resistance . The compound’s antimicrobial action is attributed to the inhibition of cytoplasmic Mur ligases, while its antioxidant activity involves scavenging reactive oxygen species (ROS) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The TZD scaffold has been extensively modified to optimize biological activity. Below is a comparative analysis of structurally related compounds and their reported activities:
Key Comparative Insights
Antidiabetic Activity: The target compound’s pyrrolidine-cyclohexene substitution may enhance PPAR-γ binding compared to benzylidene-substituted TZDs (e.g., ad21/ad22), which showed efficacy in streptozotocin-induced diabetic rats . However, direct comparisons are lacking due to the novelty of the cyclohexene-pyrrolidine motif. Pioglitazone derivatives (e.g., 5RS-5-[4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzyl]-TZD) highlight the importance of hydrophilic substituents (e.g., pyridyl-ethoxy groups) for antidiabetic potency .
Antimicrobial and Antioxidant Activity: Chromone-methylene-TZD derivatives (e.g., 5-[(chromon-3-yl)methylene]-TZD) exhibit broad-spectrum antimicrobial activity, likely due to the electron-withdrawing chromone group enhancing membrane disruption . 5-arylidene-TZDs demonstrate strong antioxidant activity via DPPH scavenging, attributed to conjugated double bonds stabilizing free radicals . The cyclohexene group in the target compound may offer similar radical stabilization but requires experimental validation.
Synthetic Accessibility :
- The synthesis of pyrazole-TZD hybrids (e.g., 5-{(3-(4-substitutedphenyl)-1-phenyl-1H-pyrazol-4-yl)methylidene}-TZD) via Vilsmeier-Haack reactions emphasizes the versatility of the TZD core . The target compound’s cyclohexene-pyrrolidine linkage likely requires multi-step acylations or cycloadditions, complicating scalability.
Biological Activity
3-[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidine-2,4-dione backbone, which is known for its diverse biological activities. The presence of the cyclohexene moiety and pyrrolidine ring enhances its structural complexity and reactivity. The molecular formula is with a molecular weight of approximately 253.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.35 g/mol |
| CAS Number | 1339682-09-5 |
The biological activity of this compound can be attributed to its interaction with various molecular targets. The thiazolidine moiety is known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a critical role in glucose metabolism and lipid homeostasis. This activation may lead to insulin sensitization and anti-inflammatory effects.
The carbonyl group in the structure can participate in hydrogen bonding and covalent interactions with enzymes or receptors, modulating their activity. This mechanism is vital for its potential therapeutic applications in metabolic disorders.
Biological Activities
Research indicates that derivatives of thiazolidine-2,4-dione exhibit a range of biological activities:
- Antidiabetic Effects : Thiazolidinediones (TZDs), a class of drugs that includes compounds similar to the one under study, are primarily used in the treatment of type 2 diabetes by improving insulin sensitivity.
- Antioxidant Activity : Compounds containing thiazolidine rings have shown significant antioxidant properties. Studies demonstrate that they can scavenge free radicals and reduce oxidative stress in cellular models .
- Antimicrobial Properties : Some derivatives have exhibited antimicrobial activities against various pathogens, suggesting potential applications in treating infections .
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell growth through apoptosis induction and modulation of signaling pathways involved in cancer progression .
Case Study 1: Antidiabetic Activity
In a study investigating the effects of TZD derivatives on glucose metabolism, researchers found that specific derivatives significantly improved insulin sensitivity in diabetic animal models. The compound under investigation showed similar trends, suggesting its potential as an antidiabetic agent.
Case Study 2: Antioxidant Efficacy
A comparative study evaluated the antioxidant activity of various thiazolidine derivatives using DPPH radical scavenging assays. The results indicated that compounds similar to the one discussed possess robust antioxidant capabilities comparable to established antioxidants like ascorbic acid .
Case Study 3: Anticancer Potential
In vitro studies on cancer cell lines demonstrated that certain thiazolidine derivatives could induce apoptosis in MCF-7 breast cancer cells. The mechanism was linked to the inhibition of topoisomerases involved in DNA replication .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione, and how can purity be ensured?
- Methodology : Begin with a multi-step synthesis involving (1) cyclohex-3-ene-1-carbonyl chloride coupling to pyrrolidin-3-yl intermediates under inert conditions (e.g., N₂ atmosphere) and (2) cyclization with 1,3-thiazolidine-2,4-dione precursors. Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃ nanoparticles, can enhance reaction efficiency and selectivity . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization in ethanol ensures high purity (>95%). Confirm purity using HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) spectroscopy .
Q. How should researchers characterize the stereochemistry and electronic properties of this compound?
- Methodology : Use X-ray crystallography to resolve stereochemical ambiguities, particularly for the pyrrolidine and cyclohexene moieties. For electronic properties, employ UV-Vis spectroscopy to assess conjugation effects and DFT calculations (e.g., B3LYP/6-31G* basis set) to map frontier molecular orbitals (HOMO/LUMO) and predict reactivity . Polarimetry can verify optical activity if chiral centers are present .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Adhere to OSHA and GHS guidelines: (1) Use fume hoods for synthesis steps involving volatile reagents (e.g., acyl chlorides). (2) Wear nitrile gloves, lab coats, and safety goggles. (3) Store in sealed containers under nitrogen at 4°C, away from oxidizers . In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
- Methodology : Implement quantum chemical reaction path searches (e.g., IRC calculations) to identify transition states and intermediates. Use software like Gaussian or ORCA to simulate energy profiles. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress with in-situ FTIR) . Machine learning models trained on existing reaction databases can further narrow optimal conditions (e.g., solvent, temperature) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology : Conduct meta-analyses of existing datasets, focusing on structural analogs (e.g., thiazolidinedione derivatives) to identify activity trends. Perform dose-response assays (e.g., IC₅₀ determinations) under standardized conditions (pH 7.4, 37°C) to minimize variability. Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
Q. How does the cyclohexene moiety influence the compound’s stability under physiological conditions?
- Methodology : Design accelerated degradation studies: (1) Expose the compound to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C. (2) Monitor degradation products via LC-MS/MS. Compare with analogs lacking the cyclohexene group to isolate its effects. Computational MD simulations (e.g., GROMACS) can model conformational stability in aqueous environments .
Q. What advanced techniques validate the compound’s interaction with enzymatic targets (e.g., PPARγ)?
- Methodology : Use SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kₐ) and ITC (isothermal titration calorimetry) for thermodynamic profiling (ΔH, ΔS). Co-crystallize the compound with PPARγ ligand-binding domain for X-ray diffraction analysis (resolution ≤2.0 Å). Mutagenesis studies (e.g., alanine scanning) can identify critical binding residues .
Methodological Notes
- Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent-free reactions or water-mediated catalysis) to reduce environmental impact .
- Data Reproducibility : Document all reaction parameters (e.g., stirring rate, humidity) in electronic lab notebooks. Use internal standards (e.g., deuterated analogs) for quantitative NMR .
- Contradiction Analysis : Apply Hill’s criteria (e.g., dose-response consistency, biological plausibility) to assess conflicting bioactivity reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
